molecular formula C21H18N4O3 B14983006 Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B14983006
M. Wt: 374.4 g/mol
InChI Key: YYKXSUHPASZJAT-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound known for its chemiluminescent properties. It is often used in scientific research, particularly in the study of superoxide production and detection. The compound’s unique structure allows it to interact with various biological and chemical systems, making it a valuable tool in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyrazine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to its specific chemiluminescent properties and its ability to interact with superoxide anions. This makes it particularly valuable in studies related to oxidative stress and reactive oxygen species detection .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 3-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate

InChI

InChI=1S/C21H18N4O3/c1-27-17-8-6-14(7-9-17)19-20(25-11-10-22-13-18(25)24-19)23-16-5-3-4-15(12-16)21(26)28-2/h3-13,23H,1-2H3

InChI Key

YYKXSUHPASZJAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC(=C4)C(=O)OC

Origin of Product

United States

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